molecular formula C10H10N2 B8298770 2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene

2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene

Cat. No.: B8298770
M. Wt: 158.20 g/mol
InChI Key: WDXTYJSWJDHNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

7,8-dihydro-6H-pyrido[3,2-b]pyrrolizine

InChI

InChI=1S/C10H10N2/c1-3-8-7-9-4-2-6-12(9)10(8)11-5-1/h1,3,5,7H,2,4,6H2

InChI Key

WDXTYJSWJDHNJM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(N2C1)N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(3-Chloro-propyl)-1H-pyrrolo[2,3-b]pyridine (5.6 g) was dissolved in acetonitrile under a stream of argon. Potassium iodide (6 g) was added, and sodium hydride in mineral oil (4.60 g) added in small portions. After stirring 2 h at room temperature, the mixture was poured onto a mixture of ice and saturated sodium hydrogencarbonate solution. The organics were extracted twice with ethyl acetate. The combined organic phases were washed with brine, dried over sodium sulfate and evaporated to afford 2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene as a crude pale brown solid (4.5 g, 99%), which was used without further purification. MS (EI) 159 (M+H)+, 143, 100; 1H NMR (δ, CDCl3) 8.19 (dd,1H, J=1,5 Hz), 7.80 (dd,1H, J=1,8 Hz), 6.99 (dd,1H, J=5,8 Hz), 6.12 (s,1H), 4.22 (t,2H, J=6 Hz), 3.05 (t,2H, J=8 Hz), 2.63 (dt,2H, J=6,8 Hz) ppm.
Quantity
5.6 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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6 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
Name
oil
Quantity
4.6 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four

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